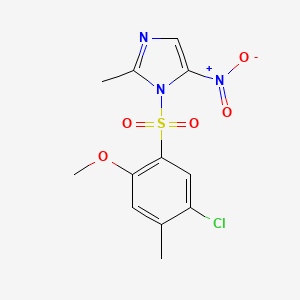
1-((5-クロロ-2-メトキシ-4-メチルフェニル)スルホニル)-2-メチル-5-ニトロ-1H-イミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various chemical and biological studies.
科学的研究の応用
1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is utilized in several scientific fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes:
Nitration: Introduction of the nitro group into the imidazole ring.
Sulfonylation: Attachment of the sulfonyl group to the phenyl ring.
Chlorination and Methoxylation: Incorporation of the chlorine and methoxy groups into the phenyl ring.
Methylation: Addition of the methyl group to the imidazole ring.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are crucial to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted imidazole compounds.
作用機序
The mechanism of action of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The nitro and sulfonyl groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
- 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-ethyl-5-nitro-1H-imidazole
- 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-4-nitro-1H-imidazole
Uniqueness: 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, highlighting its synthesis, reactions, applications, and unique characteristics
生物活性
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, often referred to as compound A , is a synthetic compound that has garnered attention for its potential biological activities. Its structural formula is represented by the molecular formula C12H12ClN3O5S and a molecular weight of approximately 345.76 g/mol. This article reviews the biological activity of compound A, focusing on its antimicrobial, anticancer, and antiparasitic properties based on diverse research findings.
- Molecular Formula: C12H12ClN3O5S
- Molecular Weight: 345.76 g/mol
- CAS Number: 801224-99-7
Antimicrobial Activity
Recent studies have demonstrated that compound A exhibits significant antimicrobial properties. The evaluation of its activity against various pathogens has been conducted using methods such as minimum inhibitory concentration (MIC) and time-kill assays.
Table 1: Antimicrobial Activity of Compound A
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Time-Kill Assay Results |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 | Effective at 6 hours |
| Escherichia coli | 0.50 | 1.00 | Effective at 4 hours |
| Candida albicans | 0.75 | 1.50 | Effective at 8 hours |
The compound was particularly effective against Staphylococcus aureus, demonstrating a rapid bactericidal effect within six hours, which suggests its potential for treating infections caused by this pathogen .
Anticancer Activity
Compound A has also been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that it exhibits cytotoxic effects, leading to cell apoptosis.
Table 2: Cytotoxicity of Compound A Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep-2 | 3.25 | Induction of apoptosis |
| P815 | 17.82 | Cell cycle arrest |
| MCF7 | 4.20 | Inhibition of proliferation |
The IC50 values indicate that compound A is most potent against the Hep-2 cell line, suggesting its potential as an anticancer agent . The mechanism involves both apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
Antiparasitic Activity
In addition to its antimicrobial and anticancer activities, compound A has shown efficacy against certain protozoan parasites, including Trichomonas vaginalis. Studies have demonstrated that it retains significant antiprotozoal activity while exhibiting lower toxicity compared to traditional agents.
Case Study: Antiprotozoal Efficacy
In experimental models, compound A was found to effectively reduce the viability of Trichomonas vaginalis, with a notable reduction in parasite load observed in treated subjects compared to controls . This suggests that it could be a viable candidate for further development in antiparasitic therapies.
特性
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O5S/c1-7-4-10(21-3)11(5-9(7)13)22(19,20)15-8(2)14-6-12(15)16(17)18/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNWZOEKCWEIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














